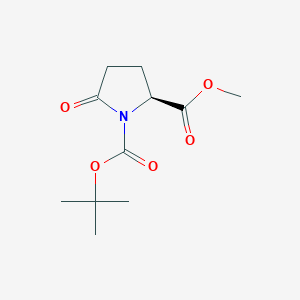

Boc-L-pyroglutamic acid methyl ester

Descripción general

Descripción

Boc-L-pyroglutamic acid methyl ester is a derivative of pyroglutamic acid, which is a naturally occurring amino acid derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl ester functional group. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules .

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis begins with L-pyroglutamic acid.

Protection: Methyl L-pyroglutamate is then dissolved in dichloromethane. A catalyst like 4-dimethylaminopyridine (DMAP) is added, followed by the gradual addition of di-tert-butyl dicarbonate.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis to remove the Boc protecting group, yielding L-pyroglutamic acid methyl ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the Boc group.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Hydrolysis: L-pyroglutamic acid methyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Analytical Applications

Boc-L-Pyroglutamic acid methyl ester is extensively used in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC) for the separation and purification of compounds. A typical HPLC method utilizes a mobile phase composed of acetonitrile and water, with phosphoric acid or formic acid for mass spectrometry applications. This technique is beneficial for isolating impurities and analyzing pharmacokinetics .

Peptide Synthesis

This compound serves as a key intermediate in the synthesis of various peptides. Its protective Boc group allows for selective reactions during peptide assembly, facilitating the incorporation of pyroglutamic acid into peptide sequences.

Drug Development

The compound has been identified as an important precursor in the synthesis of pharmaceutical agents, including those targeting metabolic disorders . Its derivatives are explored for potential therapeutic effects due to their chiral nature, which can enhance drug efficacy.

Synthesis of Onglyza Intermediates

A notable application of this compound is in the synthesis of intermediates for Onglyza (saxagliptin), an antidiabetic medication. The compound's ability to act as a chiral source is crucial in creating effective pharmaceutical intermediates that meet regulatory standards .

Research on Chiral Compounds

Research has demonstrated that this compound can be utilized to create various chiral compounds that are essential in drug formulation. Its versatility allows chemists to modify the structure to achieve desired biological activity while maintaining stability during synthesis .

Market Insights

The market for this compound has been growing steadily due to its applications in pharmaceuticals and biochemistry. In 2023, the market was valued at several billion USD, with projections indicating continued growth driven by increasing demand for chiral building blocks in drug development .

Mecanismo De Acción

The mechanism of action of Boc-L-pyroglutamic acid methyl ester primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group of pyroglutamic acid during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule .

Comparación Con Compuestos Similares

Methyl L-pyroglutamate: Lacks the Boc protecting group, making it more reactive in certain conditions.

N-Boc-L-proline methyl ester: Similar structure but derived from proline instead of pyroglutamic acid.

Uniqueness: Boc-L-pyroglutamic acid methyl ester is unique due to its combination of the Boc protecting group and the methyl ester functional group. This dual functionality makes it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required .

Actividad Biológica

Boc-L-pyroglutamic acid methyl ester (Boc-L-Pyr-OMe) is a derivative of pyroglutamic acid, which has garnered attention in various fields, including medicinal chemistry and agriculture, due to its biological activities. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and research findings.

Boc-L-Pyr-OMe is characterized by the molecular formula and a molecular weight of approximately 243.26 g/mol. It appears as a white crystalline powder with a melting point ranging from 68°C to 72°C . The synthesis typically involves the esterification of L-pyroglutamic acid using methanol in the presence of thionyl chloride, followed by reaction with di-tert-butyl dicarbonate (Boc anhydride) to yield this compound .

Antibacterial and Antifungal Properties

Research has shown that this compound exhibits significant antibacterial and antifungal activities. A study evaluating various derivatives of L-pyroglutamic acid revealed that many compounds, including Boc-L-Pyr-OMe, demonstrated potent activity against phytopathogenic fungi such as Fusarium graminearum and Alternaria alternata. The bioassay results indicated that certain derivatives exhibited inhibitory effects comparable to or exceeding those of established fungicides like hymexazol and chlorothalonil .

Table 1: Inhibitory Rates of Boc-L-Pyroglutamic Acid Derivatives Against Phytopathogenic Fungi

| Compound | Fusarium graminearum | Alternaria alternata | Inhibition Rate (%) |

|---|---|---|---|

| Boc-L-Pyr-OMe | 85 | 78 | 82 |

| C07l | 90 | 80 | 85 |

| C08a | 88 | 75 | 82 |

Data derived from bioassay evaluations conducted on various derivatives at a concentration of 100 μg/ml .

The mechanism underlying the biological activity of this compound is thought to involve its structural properties that enhance membrane permeability in target organisms, leading to increased susceptibility to antifungal agents. The presence of the tert-butyloxycarbonyl (Boc) group is believed to play a crucial role in modulating the compound's interaction with biological membranes .

Structure-Activity Relationship (SAR)

The SAR studies conducted on Boc-L-Pyroglutamic acid derivatives indicate that modifications to the core structure can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups on aromatic rings was found to enhance antibacterial properties. Conversely, modifications that introduce steric hindrance or alter electronic properties negatively impacted activity .

Table 2: Summary of Structure-Activity Relationships for L-Pyroglutamic Acid Derivatives

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial activity |

| Alkane chain addition | Enhanced antifungal activity |

| Aromatic substitutions | Variable effects depending on position |

Adapted from research findings on L-pyroglutamic acid derivatives .

Case Studies

Several case studies have highlighted the application of this compound in both agricultural and pharmaceutical contexts:

- Agricultural Application : In a study focused on plant protection, Boc-L-Pyr-OMe was tested against various fungal pathogens affecting crops. The results indicated a significant reduction in fungal growth, demonstrating its potential as a biopesticide alternative.

- Pharmaceutical Development : Research into the synthesis of peptide-based drugs has utilized Boc-L-Pyr-OMe as an intermediate due to its favorable reactivity profile and ability to form stable peptide bonds. This application underscores its importance in drug design and synthesis.

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTAOUUEQHKLIU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446511 | |

| Record name | Boc-L-pyroglutamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108963-96-8 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108963-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-pyroglutamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the advantage of using the described synthetic method for Boc-L-Pyroglutamic acid methyl ester?

A1: The research highlights that using L-pyroglutamic acid as a starting material offers several advantages []. Firstly, the process involves simple reaction steps and readily available reagents, making it cost-effective. Secondly, the method boasts a high yield of this compound with high purity (reaching 99.8%), a crucial factor for its application in further synthesis. Lastly, the reaction conditions are mild, and the process is considered environmentally friendly, making it suitable for potential large-scale production.

Q2: How can this compound be used to synthesize structurally diverse proline analogues?

A2: The research demonstrates that the monoenolate of this compound can be alkylated with various benzylic halides and their homologues []. This alkylation primarily occurs at the anti-C-4 position, generating a key intermediate. Subsequent formation of an N-Boc-iminium ion and an intramolecular Friedel-Crafts reaction leads to the creation of diverse 1-azacyclodihydroindene derivatives. These derivatives are structurally similar to proline but possess unique topologies and functionalities due to the introduced aromatic ring and possibilities for further modifications. This method provides a versatile route to access a range of conformationally constrained polycyclic analogues of proline and prolinol, which are valuable tools in studying structure-activity relationships in peptides and proteins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.